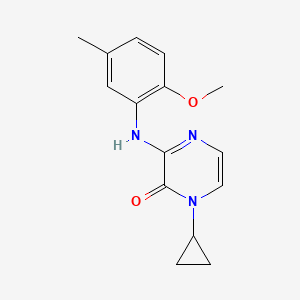

1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one

Description

Properties

IUPAC Name |

1-cyclopropyl-3-(2-methoxy-5-methylanilino)pyrazin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-10-3-6-13(20-2)12(9-10)17-14-15(19)18(8-7-16-14)11-4-5-11/h3,6-9,11H,4-5H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTYIHBCRURRNEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)NC2=NC=CN(C2=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one typically involves the following steps:

Formation of the pyrazinone core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the cyclopropyl group: This step may involve the use of cyclopropyl halides or other cyclopropyl-containing reagents.

Amination with 2-methoxy-5-methylphenylamine: This step involves the coupling of the pyrazinone core with 2-methoxy-5-methylphenylamine under suitable conditions, such as the presence of a base or a coupling agent.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one can undergo various chemical reactions, including:

Oxidation: This compound may be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Conditions for substitution reactions may involve the use of bases, acids, or other catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of pyrazinones, including 1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one, exhibit promising anticancer properties. For example, compounds with similar structures have been shown to inhibit various cancer cell lines by inducing apoptosis and inhibiting proliferation. The mechanisms often involve modulation of signaling pathways such as the RAS/RAF/MEK/ERK pathway, which is crucial in cancer progression .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. Pyrazinone derivatives are known to inhibit key inflammatory mediators, making them potential candidates for treating inflammatory diseases. In vitro studies demonstrated that certain pyrazinone compounds reduced the production of pro-inflammatory cytokines like TNFα and IL-6 in stimulated cells .

Antimicrobial Activity

Some studies suggest that pyrazinone derivatives can exhibit antimicrobial effects against various pathogens. The structure of this compound may enhance its ability to penetrate bacterial membranes or interfere with essential metabolic pathways in bacteria .

Case Studies

Case Study 1: Anticancer Activity in Cell Lines

A study evaluating the anticancer efficacy of similar pyrazinone derivatives revealed that compounds with modifications at the amino group showed significant cytotoxicity against breast and lung cancer cell lines. The IC50 values ranged from 0.5 to 5 µM, indicating potent activity compared to standard chemotherapeutic agents .

Case Study 2: Anti-inflammatory Mechanisms

In a model of dextran sodium sulfate-induced colitis, a related pyrazinone compound demonstrated a reduction in disease activity index scores and neutrophil infiltration, suggesting a strong anti-inflammatory effect. This was attributed to the inhibition of NF-kB signaling pathways, which play a critical role in inflammation .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity and leading to a biological effect. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural features and biological activities of pyrazin-2(1H)-one derivatives compared to the target compound:

Key Structural and Functional Insights

Substituent Effects at Position 1 :

- The cyclopropyl group in the target compound confers rigidity and resistance to oxidative metabolism compared to alkyl or aryl groups (e.g., 1-(1,3-dimethoxypropan-2-yl) in PET ligands) .

- Cyclopropyl-containing analogues (e.g., compound 44 in ) are prioritized for CNS-targeting ligands due to improved pharmacokinetics .

Trimethoxyphenyl groups (e.g., in hamacanthin derivatives) maximize hydrophobic interactions in kinase ATP pockets .

Synthetic Strategies: The target compound’s synthesis likely involves microwave-assisted ring closure (as in ) or Ugi multicomponent reactions () to achieve regioselective cyclization. Contrastingly, Suzuki couplings () and ketone condensations () are used for aryl-substituted pyrazinones.

Biological Activity Trends: Marine-derived pyrazinones (e.g., hamacanthins) exhibit nanomolar kinase inhibition, while synthetic derivatives prioritize blood-brain barrier penetration (PET ligands) or antimicrobial activity . The target compound’s methoxy-methylphenyl group may offer intermediate lipophilicity, balancing solubility and target engagement.

Biological Activity

1-Cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₇N₃O₂ |

| Molecular Weight | 271.31 g/mol |

| CAS Number | 2310199-64-3 |

This compound exhibits biological activity primarily through its interaction with specific molecular targets involved in cellular signaling pathways. Research indicates that this compound acts as an inhibitor of certain kinases, which play crucial roles in cell proliferation and survival.

Pharmacological Effects

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting tumor cell growth. It has shown effectiveness against various cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Neuroprotective Effects : The compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases such as Alzheimer's disease. It is believed to inhibit beta-secretase activity, thereby reducing amyloid-beta peptide formation, a hallmark of Alzheimer's pathology .

- Anti-inflammatory Properties : There is evidence suggesting that this compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of this compound:

- Study on Anticancer Activity : A study published in a peer-reviewed journal demonstrated that the compound inhibited the proliferation of breast cancer cells in vitro. The results indicated a dose-dependent response, with significant reductions in cell viability at higher concentrations .

- Neuroprotection Research : In a model of Alzheimer's disease, researchers found that treatment with this compound led to a significant decrease in amyloid plaque formation and improved cognitive function in animal models. This suggests its potential as a therapeutic agent for neurodegenerative conditions .

Q & A

Q. How can I optimize the synthesis of 1-cyclopropyl-3-((2-methoxy-5-methylphenyl)amino)pyrazin-2(1H)-one to improve yield and purity?

Methodological Answer:

- Key Steps :

- Cyclopropane Introduction : Use cyclopropane-containing precursors (e.g., 1-cyclopropylpyrazinones) via nucleophilic substitution or cross-coupling reactions.

- Amino Group Functionalization : React 3-aminopyrazinones with 2-methoxy-5-methylphenyl isocyanate or aryl halides under Buchwald-Hartwig conditions .

- Purification : Employ column chromatography with gradients of ethyl acetate/hexane or use recrystallization in ethanol/water mixtures to isolate high-purity product.

- Critical Parameters :

- Temperature control (60–80°C for cyclopropane stability).

- Catalyst selection (e.g., Pd(OAc)₂/Xantphos for coupling reactions).

- Monitor reaction progress via TLC (Rf ~0.4 in 3:7 ethyl acetate/hexane).

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

- Primary Techniques :

- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC for cyclopropane protons (δ 1.2–1.5 ppm) and aromatic methoxy groups (δ 3.8–4.0 ppm) .

- IR Spectroscopy : Confirm NH stretching (~3350 cm⁻¹) and pyrazinone carbonyl (1680–1700 cm⁻¹).

- Mass Spectrometry (HRMS) : Use ESI+ mode to verify molecular ion ([M+H]⁺) and fragmentation patterns.

- Advanced Validation :

- Single-crystal X-ray diffraction (as in ) resolves stereoelectronic effects in the pyrazinone core .

Q. How does solvent polarity influence the solubility of this compound?

Methodological Answer:

-

Solubility Profile :

Solvent Solubility (mg/mL) Reference DMSO >50 Methanol 10–15 Water <1 -

Design Implications :

- Use DMSO for biological assays (ensure <1% v/v to avoid cytotoxicity).

- For crystallization trials, mix methanol with dichloromethane (1:1) to balance polarity.

Advanced Research Questions

Q. What is the proposed mechanism of action for this compound in enzyme inhibition studies?

Methodological Answer:

- Hypothesis : The pyrazinone core acts as a bioisostere for ATP-binding pockets, with the cyclopropane group enhancing lipophilicity for membrane penetration.

- Experimental Validation :

Q. How can structure-activity relationship (SAR) studies be designed to explore substituent effects on bioactivity?

Methodological Answer:

- SAR Design Framework :

- Variation Points :

- Cyclopropane substituents (e.g., methyl vs. ethyl).

- Methoxy group position (ortho vs. para on the phenyl ring).

2. Assay Pipeline : - In vitro : IC₅₀ determination in kinase panels.

- In silico : Free energy perturbation (FEP) calculations for binding affinity prediction .

- Data Interpretation :

- Use heatmaps to correlate substituent electronegativity with activity (e.g., EDG vs. EWG effects).

Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?

Methodological Answer:

- HPLC-MS Protocol :

- Common Impurities :

- De-cyclopropylated byproducts (retention time ~8.2 min).

- Oxidized pyrazinone derivatives (mass shift +16 Da).

Q. How can contradictory data on this compound’s reactivity in different solvents be resolved?

Methodological Answer:

- Case Study : Conflicting reports on stability in DCM vs. THF.

- Hypothesis : THF may act as a Lewis base, destabilizing the cyclopropane ring via ring-opening.

- Validation :

NMR Stability Assay : Monitor cyclopropane proton signals over 24 hours in THF vs. DCM.

DFT Calculations : Compare activation energies for ring-opening pathways .

Q. What strategies mitigate degradation during long-term storage?

Methodological Answer:

- Stabilization Methods :

- Lyophilization : Store as a lyophilized powder under argon.

- Antioxidants : Add 0.1% BHT to DMSO stock solutions.

- Temperature : Keep at –80°C for >6-month stability (validated via accelerated degradation studies).

Q. How can computational modeling predict metabolic pathways for this compound?

Methodological Answer:

- In silico Tools :

- CYP450 Metabolism : Use Schrödinger’s Metabolite Predictor to identify likely oxidation sites (e.g., methoxy demethylation).

- ADMET Prediction : SwissADME for bioavailability and toxicity risks (e.g., hERG inhibition).

- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH).

Q. What crystallographic challenges arise in resolving the structure of this compound?

Methodological Answer:

- Key Issues :

- Polymorphism : Screen 10+ solvent systems (e.g., acetone/hexane) to isolate stable crystals.

- Disorder : Use SHELXL for refining disordered cyclopropane moieties .

- Data Collection : Synchrotron radiation (λ = 0.710–0.980 Å) improves resolution for low-symmetry space groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.